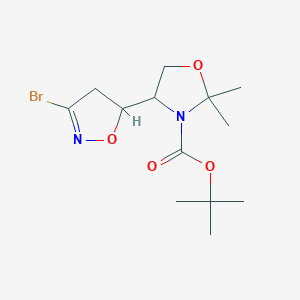
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline(MixtureofDiastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline (Mixture of Diastereomers) is a complex organic compound that belongs to the class of isoxazolines. Isoxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the third position and a tert-butoxycarbonyl-protected oxazolidine moiety at the fifth position. The compound exists as a mixture of diastereomers due to the presence of chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkenes. The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent such as tert-butyl hypochlorite. The cycloaddition reaction proceeds under mild conditions, often at room temperature, and yields the isoxazoline ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the compound may involve techniques such as column chromatography and recrystallization to obtain the desired diastereomeric mixture .
化学反应分析
Types of Reactions
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The isoxazoline ring can be oxidized to form isoxazole derivatives.
Reduction Reactions: The compound can be reduced to form isoxazolidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 3-substituted isoxazolines.
Oxidation: Formation of isoxazole derivatives.
Reduction: Formation of isoxazolidine derivatives.
科学研究应用
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in cancer cells, leading to the disruption of glycolysis and induction of cell death. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .
相似化合物的比较
Similar Compounds
3-Bromo-5-isoxazoline: Lacks the oxazolidine moiety.
5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline: Lacks the bromine atom.
3,5-Disubstituted isoxazolines: Various substituents at positions 3 and 5.
Uniqueness
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline is unique due to the combination of the bromine atom and the oxazolidine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications .
属性
分子式 |
C13H21BrN2O4 |
|---|---|
分子量 |
349.22 g/mol |
IUPAC 名称 |
tert-butyl 4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H21BrN2O4/c1-12(2,3)19-11(17)16-8(7-18-13(16,4)5)9-6-10(14)15-20-9/h8-9H,6-7H2,1-5H3 |
InChI 键 |
FYORQHOQPZBLLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(N(C(CO1)C2CC(=NO2)Br)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


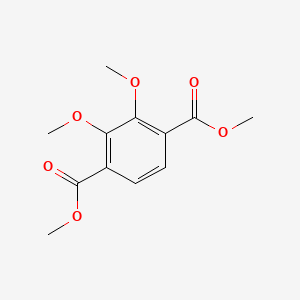
![Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate](/img/structure/B15125070.png)
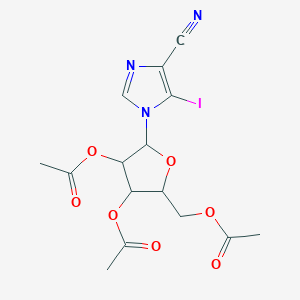
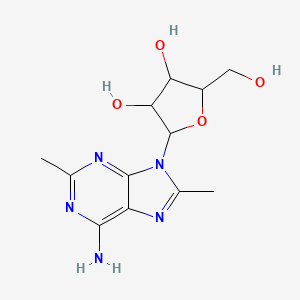
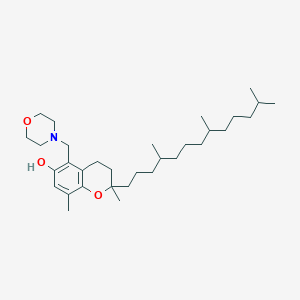
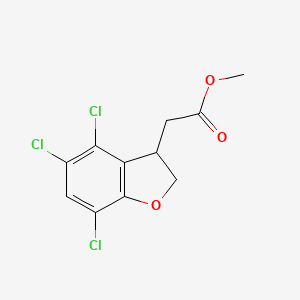
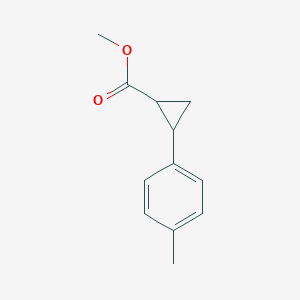
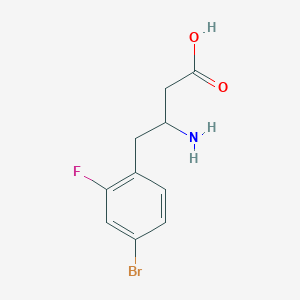

![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-methylidenepyridin-4-one](/img/structure/B15125126.png)
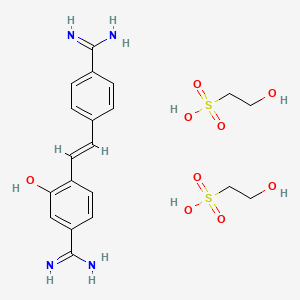
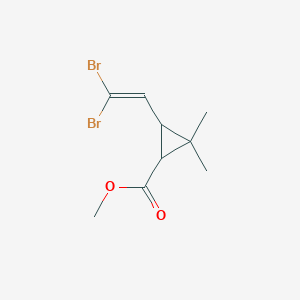
![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B15125155.png)

